Rac Atomoxetine-d5 Hydrochloride is a deuterated form of Atomoxetine, primarily used as a selective norepinephrine reuptake inhibitor. This compound is significant in pharmacological research, particularly in studying Attention Deficit Hyperactivity Disorder (ADHD) and other related conditions. The presence of deuterium in its structure allows for enhanced tracking in metabolic studies and pharmacokinetic profiling.
Rac Atomoxetine-d5 Hydrochloride is classified under the category of psychoactive drugs, specifically as a norepinephrine reuptake inhibitor. It is derived from the original Atomoxetine compound, which was developed for treating ADHD and is known for its efficacy in increasing norepinephrine levels in the brain. The deuterated version serves to provide insights into drug metabolism and dynamics without altering the pharmacological properties significantly.
The synthesis of Rac Atomoxetine-d5 Hydrochloride involves several steps, starting from the synthesis of the deuterated precursor. Common methods include:
Rac Atomoxetine-d5 Hydrochloride has a molecular formula of with a molecular weight of approximately 201.7 g/mol. The structure features a phenyl ring attached to an ethylamine moiety, with five hydrogen atoms replaced by deuterium atoms. This modification does not significantly alter its pharmacological activity but allows for detailed metabolic studies.
Rac Atomoxetine-d5 Hydrochloride undergoes several chemical reactions typical for amines and aromatic compounds:
Rac Atomoxetine-d5 Hydrochloride functions primarily by inhibiting the reuptake of norepinephrine in the synaptic cleft. This mechanism enhances norepinephrine signaling, which is crucial for attention and impulse control.
Rac Atomoxetine-d5 Hydrochloride exhibits several notable physical and chemical properties:
Rac Atomoxetine-d5 Hydrochloride has several applications in scientific research:
rac Atomoxetine-d5 Hydrochloride (CAS 1398065-95-6) is a deuterated analog of the norepinephrine reuptake inhibitor Atomoxetine. The "d5" designation indicates selective replacement of five hydrogen atoms with deuterium at specific positions. As confirmed by SMILES notation (CC(C=CC=C1)=C1OC(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])CCNC.Cl
), deuterium atoms are incorporated exclusively into the phenyl ring attached to the chiral center, forming a pentadeuterated phenoxy group (C₆D₅) [1] [6] [7]. This strategic labeling minimizes alterations to the molecule’s electronic properties while creating a distinct mass signature. The molecular formula is C₁₇H₁₇D₅ClNO, yielding a molecular weight of 296.85 g/mol—5 atomic mass units higher than the non-deuterated compound [2] [9].
Table 1: Deuterium Substitution Pattern in rac Atomoxetine-d5 Hydrochloride
Position | Atom Type | Isotope | Chemical Group |
---|---|---|---|
Phenyl Ring (2,3,4,5,6) | Hydrogen | Deuterium | C₆D₅ (pentadeuterated) |
Chiral Center | Carbon | ¹²C/¹³C | -CH(OC₆H₄CH₃)CH₂- |
Methylamino Group | Hydrogen | Hydrogen | -NCH₃ |
The prefix "rac" explicitly denotes the racemic nature of this compound, containing a 1:1 mixture of (R)- and (S)-enantiomers. The chiral center arises from the propanamine backbone connecting the methylamino group, the phenoxy ring (deuterated), and the methoxyphenyl ring. Unlike the enantiopure drug Atomoxetine (marketed as the (R)-enantiomer), this racemic d5-labeled variant lacks stereochemical preference [5] [7] [9]. This racemate is essential for:
rac Atomoxetine-d5 Hydrochloride is a white-to-off-white solid typically handled as a neat powder (>95% purity by HPLC) [6] [7]. Its hydrochloride salt form enhances water solubility compared to the free base, facilitating preparation of aqueous stock solutions for LC-MS or NMR workflows. Key stability considerations include:
Deuteration minimally alters the core physicochemical behavior of Atomoxetine while introducing critical analytical advantages:
Table 2: Comparative Properties of Atomoxetine vs. rac Atomoxetine-d5 Hydrochloride
Property | Atomoxetine HCl | rac Atomoxetine-d5 HCl | Functional Impact |
---|---|---|---|
Molecular Weight | 291.82 g/mol | 296.85 g/mol | +5.03 g/mol (mass spectrometry) |
LogP (Predicted) | ~4.15 | ~4.15 | No significant lipophilicity change |
UV Absorption | λₘₐₓ ≈ 270 nm | Identical | Co-elution in HPLC-UV |
Chromatographic Retention | tᵣ = 5.2 min (C18) | tᵣ = 5.2 min | Co-elution with non-deuterated analog |
Mass Spectrometry | [M+H]⁺ = 256.2 | [M+H]⁺ = 261.2 | Distinct ion clusters (Δm/z=5) |
Metabolic Vulnerability | CYP2D6-mediated hydroxylation | Reduced hepatic clearance | Altered pharmacokinetics in tracer studies [4] |
The primary isotopic effect arises in metabolism: Deuteration at the phenyl ring slows CYP2D6-mediated 4-hydroxylation, the major metabolic pathway of Atomoxetine. This kinetic isotope effect (KIE) reduces first-pass metabolism, extending the half-life of the deuterated analog in vivo. However, receptor binding affinity (NET Ki ≈ 5 nM) remains unchanged due to distal labeling from the pharmacophore [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: